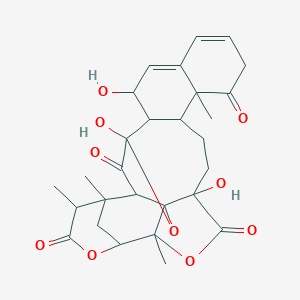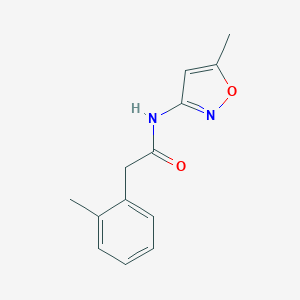![molecular formula C17H23NO4 B240054 Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate, also known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized through a multi-step process, and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been found to have a range of biochemical and physiological effects. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can increase the levels of dopamine and norepinephrine in the brain, which may have implications for the treatment of depression and other mood disorders. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate for lab experiments is its ability to inhibit the activity of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is that it has not been extensively studied in vivo, which may limit its potential applications in animal models.
Direcciones Futuras
There are several future directions for research on Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate. One area of research could focus on the compound's potential as a treatment for Alzheimer's disease. Studies could investigate the efficacy of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate in animal models of the disease, as well as its potential side effects and toxicity. Another area of research could focus on the compound's potential as a treatment for mood disorders such as depression. Finally, future research could investigate the mechanisms underlying Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's antioxidant properties, which could have implications for the treatment of a range of diseases associated with oxidative stress and inflammation.
Conclusion
In conclusion, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate is a piperidine derivative that has been synthesized through a multi-step process. The compound has been studied for its potential applications in scientific research, including its potential as a treatment for Alzheimer's disease and depression. Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate's mechanism of action involves its ability to inhibit the activity of acetylcholinesterase, which may improve cognitive function. The compound has also been found to have a range of biochemical and physiological effects, including its antioxidant properties. While Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has advantages for lab experiments, further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate. This intermediate is then reacted with piperidine and ethyl chloroformate to yield ethyl 1-(3-methylphenoxy)acetyl)piperidine-4-carboxylate. Finally, this compound is hydrolyzed to form Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a treatment for Alzheimer's disease. Studies have shown that Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting this enzyme, Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate may be able to improve cognitive function in individuals with Alzheimer's disease.
Propiedades
Nombre del producto |
Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ethyl 1-[2-(3-methylphenoxy)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-17(20)14-7-9-18(10-8-14)16(19)12-22-15-6-4-5-13(2)11-15/h4-6,11,14H,3,7-10,12H2,1-2H3 |
Clave InChI |
XKUCOEXUTQBJDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
SMILES canónico |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)





![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)



